molecular formula C19H13BrN6O3 B2740044 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251611-97-8

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2740044
CAS No.: 1251611-97-8
M. Wt: 453.256
InChI Key: CPANEGCQVCLYPI-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound It features a unique structure that combines a bromophenyl group, an oxadiazole ring, and a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent modulation of neurotransmission . Additionally, it may interfere with oxidative stress pathways by scavenging reactive oxygen species or inhibiting their production .

Comparison with Similar Compounds

Similar compounds to 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include:

The uniqueness of this compound lies in its combined structural features, which may confer enhanced or synergistic biological activities compared to its individual components.

Biological Activity

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step reaction involving key intermediates such as 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole . The resulting structure features a pyrrolo-triazole core with oxadiazole and bromophenyl substituents that are critical for its biological activity.

Crystallographic Data

The crystal structure reveals important intramolecular and intermolecular interactions that may influence its biological properties. Notable interactions include:

  • C—HN hydrogen bonds
  • N—HO and C—HO hydrogen bonds

This structural information is essential for understanding the compound's reactivity and potential binding sites in biological systems .

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to interact with estrogen receptors (ER), which play a crucial role in breast cancer proliferation. Molecular docking studies suggest that the compound may bind effectively to ERs, potentially inhibiting cancer cell growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of estrogen receptor binding
CytotoxicityInduction of apoptosis in cancer cell lines
AntimicrobialPotential activity against various bacterial strains

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to induce apoptosis in malignant cells. This was demonstrated through assays measuring cell viability and apoptosis markers in breast cancer cell lines such as MCF-7 and MDA-MB-453. The presence of specific functional groups in the molecule enhances its interaction with DNA and cellular proteins involved in apoptosis pathways .

Case Studies

A notable case study involved the evaluation of the compound's cytotoxic effects on breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability. The study employed both ELISA for DNA enzyme inhibition and molecular dynamics simulations to assess the stability of the compound when bound to target proteins .

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O3/c20-12-8-6-11(7-9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-4-2-1-3-5-13/h1-9,15-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANEGCQVCLYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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